molecular formula C22H28N2O3 B2777630 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide CAS No. 1795443-29-6

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide

Cat. No.: B2777630
CAS No.: 1795443-29-6
M. Wt: 368.477
InChI Key: XYQXTYFBPVVBOW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, and their derivatives have been studied for various pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

    Formation of the Carboxamide Group: This step involves the reaction of the azepane derivative with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: As an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-3-phenylazepane-1-carboxamide
  • N-(4-methoxybenzyl)-3-(4-methoxyphenyl)piperidine-1-carboxamide

Uniqueness

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which may confer specific chemical and biological properties. Its seven-membered azepane ring also distinguishes it from other similar compounds with different ring sizes.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-10-6-17(7-11-20)15-23-22(25)24-14-4-3-5-19(16-24)18-8-12-21(27-2)13-9-18/h6-13,19H,3-5,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQXTYFBPVVBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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